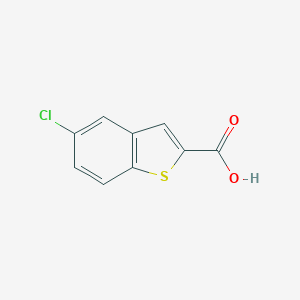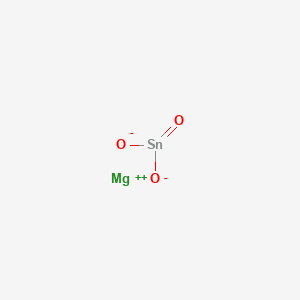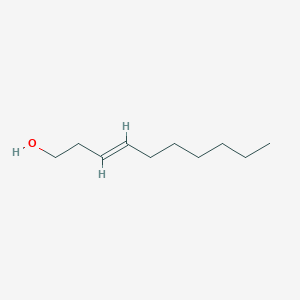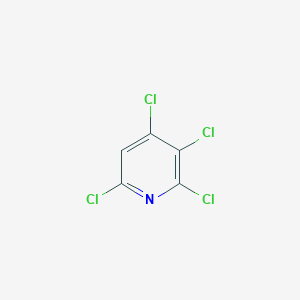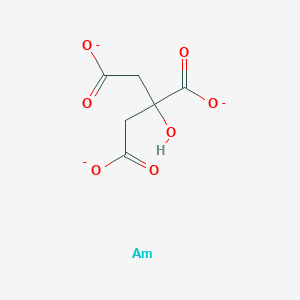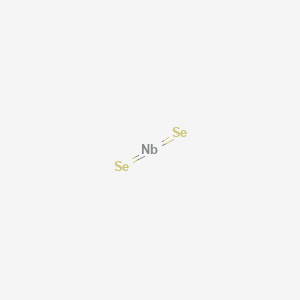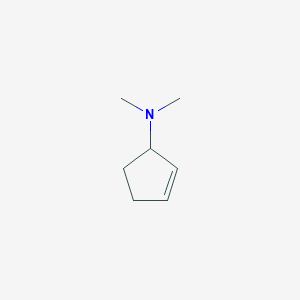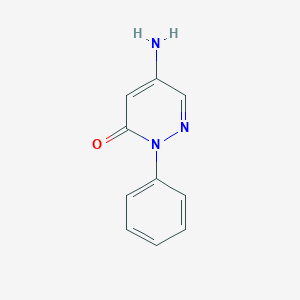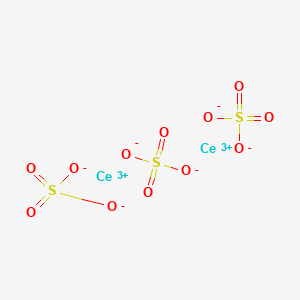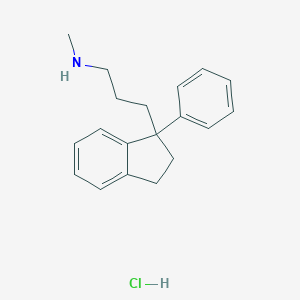
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride, also known as Selegiline, is a synthetic drug that belongs to the class of phenethylamines. Selegiline is used in the treatment of Parkinson's disease and depression. It is a monoamine oxidase inhibitor (MAOI) that works by increasing the levels of dopamine and other neurotransmitters in the brain. Selegiline is also used in scientific research for its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride increases the levels of dopamine and other neurotransmitters in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to have a number of biochemical and physiological effects. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has a number of advantages and limitations for lab experiments. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is a potent and selective MAOI, which makes it a useful tool for studying the role of monoamine oxidase in various neurological disorders. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is also relatively easy to synthesize and has a long half-life, which makes it suitable for long-term studies. However, 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is not without limitations. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride. One promising area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride in combination with other drugs for the treatment of Parkinson's disease. Another area of research is the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of depression and other mood disorders. Additionally, there is growing interest in the use of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic effects of 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride and to develop new treatments based on its mechanism of action.
Métodos De Síntesis
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride is synthesized by the condensation of 2-phenyl-1-propanone with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been extensively studied for its potential therapeutic effects on various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has been shown to improve motor function and reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. 1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride has also been shown to have neuroprotective effects and may slow the progression of Parkinson's disease.
Propiedades
Número CAS |
13972-95-7 |
|---|---|
Nombre del producto |
1-Indanpropylamine, N-methyl-1-phenyl-, hydrochloride |
Fórmula molecular |
C19H24ClN |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
N-methyl-3-(1-phenyl-2,3-dihydroinden-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-20-15-7-13-19(17-9-3-2-4-10-17)14-12-16-8-5-6-11-18(16)19;/h2-6,8-11,20H,7,12-15H2,1H3;1H |
Clave InChI |
CRWAQORBUBHIDG-UHFFFAOYSA-N |
SMILES |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
SMILES canónico |
CNCCCC1(CCC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Sinónimos |
Lu-3-046 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
